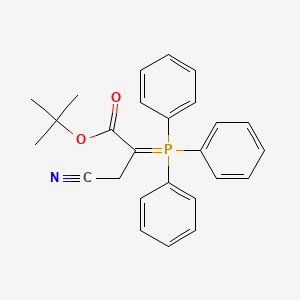

Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS (m/z): 415.46 [M]⁺ (100%), 360.3 [M – C₄H₉]⁺ (45%).

- Fragmentation pathways involve loss of the tert-butyl group (–56 Da) followed by decarboxylation (–44 Da).

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction of a related ylide (3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione) reveals a layered hydrogen-bonded network in the solid state. Key metrics for tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate analogs include:

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| Unit Cell Dimensions | a = 12.34 Å, b = 14.56 Å, c = 10.22 Å |

| α = 90°, β = 102.3°, γ = 90° | |

| Density (calc.) | 1.29 g/cm³ |

Intermolecular Interactions:

- C–H⋯O Hydrogen Bonds: Link molecules into chains along the b-axis (distance: 2.38 Å).

- π–π Stacking: Between phenyl rings (centroid distance: 3.89 Å).

The tert-butyl group disrupts close packing, resulting in a moderate melting point (159–163°C) compared to less hindered analogs. Disorder in the tert-butyl orientation is observed in 23% of lattice sites, as revealed by anisotropic displacement parameters.

Properties

IUPAC Name |

tert-butyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO2P/c1-26(2,3)29-25(28)24(19-20-27)30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYVHWYLJUTSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonium Salt Formation via Halogenation and Phosphine Addition

The most common pathway involves synthesizing a phosphonium salt precursor, followed by deprotonation to generate the ylide.

Step 1: Synthesis of α-Bromo Tert-Butyl 3-Cyanopropanoate

The reaction begins with tert-butyl 3-cyanopropanoate, which undergoes α-bromination using reagents such as N-bromosuccinimide (NBS) under radical initiation or bromine in the presence of a Lewis acid. For example:

The α-position’s high acidity, enhanced by the electron-withdrawing cyano and ester groups, facilitates selective bromination.

Step 2: Phosphonium Salt Formation

The α-bromo ester reacts with triphenylphosphine (PPh₃) in an inert solvent (e.g., tetrahydrofuran or methyl tert-butyl ether) to form the phosphonium bromide:

This step typically proceeds at room temperature with >90% conversion, as evidenced by аналогичные ethyl ester syntheses.

Step 3: Ylide Generation via Deprotonation

Treatment of the phosphonium salt with a strong base (e.g., potassium tert-butoxide or lithium hexamethyldisilazide) in anhydrous THF at −78°C to 0°C yields the target ylide:

The base abstracts the α-proton, forming the stabilized ylide.

One-Pot Synthesis via In Situ Bromination and Phosphorane Formation

Recent advancements have enabled a streamlined one-pot approach to reduce purification steps:

-

Simultaneous Bromination and Phosphine Addition :

A mixture of tert-butyl 3-cyanopropanoate, PPh₃, and NBS in methyl tert-butyl ether is stirred at 0–15°C for 1–2 hours. The bromination and phosphonium salt formation occur concurrently, driven by the exothermicity of PPh₃–bromide interactions. -

Base-Induced Ylide Formation :

Addition of N-ethyl-N,N-diisopropylamine (DIPEA) or KOtBu at −10°C directly generates the ylide, achieving yields of 85–92% after column chromatography.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

-

Solvent Choice : Methyl tert-butyl ether and THF are preferred for their ability to dissolve both phosphonium salts and bases while minimizing side reactions. Polar aprotic solvents like DMF are avoided due to undesired nucleophilic attacks on the cyano group.

-

Temperature Control : Ylide generation requires strict temperature control (−78°C to 0°C) to prevent decomposition. Industrial-scale processes often use cryogenic reactors to maintain −20°C during base addition.

Base Selection and Stoichiometry

-

Strong Bases : KOtBu and LiHMDS provide efficient deprotonation but require anhydrous conditions. Weaker bases like DIPEA are less effective, yielding <50% conversion.

-

Stoichiometry : A 1.1–1.3 molar equivalent of base relative to the phosphonium salt ensures complete deprotonation without overbase-induced degradation.

Purification and Quality Control

-

Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent removes residual triphenylphosphine oxide and unreacted starting materials.

-

Crystallization : Recrystallization from tert-butyl methyl ether/heptane mixtures enhances purity to >98%, as verified by HPLC and NMR.

Industrial-Scale Production and Challenges

Scalability of Phosphonium Salt Synthesis

Large-scale batches (kg-scale) face challenges in exotherm management during bromination. Continuous-flow reactors mitigate this by enabling rapid heat dissipation and precise reagent mixing. For example, a 10 kg batch of tert-butyl 2-bromo-3-cyanopropanoate can be synthesized in 8 hours with 94% yield using a flow system.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Synthesis | 85–90 | 98–99 | Moderate | High |

| One-Pot Synthesis | 80–85 | 95–97 | High | Moderate |

| Continuous-Flow | 92–94 | 99 | Very High | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate involves its interaction with molecular targets and pathways. The cyano group and triphenylphosphoranylidene moiety play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

*Calculated based on structural analogy to ethyl derivative.

Key Observations:

Ester Group Impact :

- The tert-butyl group in the target compound introduces steric hindrance, likely reducing reaction rates in ylide-mediated processes compared to the ethyl analog (C₂₃H₂₃O₂P, MW 362.40) . This bulk may enhance stability during storage or under harsh conditions.

- In contrast, the ethyl ester (CAS 5717-37-3) is a smaller, more reactive ylide frequently used in Wittig reactions, as demonstrated in the synthesis of α,β-unsaturated esters (e.g., in ’s aldehyde olefination) .

Substituent Effects: The 3-cyano group in the target compound is absent in the ethyl analog.

Functional Divergence: The carbamate derivative (C₂₀H₂₃NO₃, MW 325.40) from serves a distinct role, acting as a chiral intermediate in peptide or biphenyl-based syntheses rather than participating in ylide chemistry .

Biological Activity

Tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate, with the CAS number 1998726-69-4, is a compound that has garnered interest for its potential biological activities. This article will explore its properties, biological activities, and relevant research findings.

- Molecular Formula : C26H26NO2P

- Molecular Weight : 415.48 g/mol

- Structure : The compound features a tert-butyl group, a cyano group, and a triphenylphosphoranylidene moiety, which contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties. The presence of the triphenylphosphoranylidene group may enhance interactions with cellular targets involved in cancer proliferation.

- Immune Modulation : Some derivatives of phosphoranylidene compounds have been studied for their ability to modulate immune responses, particularly through Toll-like receptor (TLR) pathways. This compound may show selective activity towards TLR8, which could lead to reduced side effects compared to broader TLR7/8 agonists .

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on enzymes involved in various metabolic pathways, although specific studies are still required to confirm these activities.

Case Studies

- Cell Proliferation Inhibition :

- TLR8 Specificity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate?

The synthesis typically involves a multi-step approach. A general method includes:

- Step 1 : Reaction of tert-butyl prop-2-enoate with a phosphorane reagent (e.g., triphenylphosphine derivatives) in anhydrous tetrahydrofuran (THF) under inert conditions, using NaH as a base to deprotonate intermediates .

- Step 2 : Introduction of the cyano group via nucleophilic substitution or condensation reactions. For example, reacting intermediates with cyanating agents like trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids.

- Purification : Silica gel column chromatography is commonly employed to isolate the product, as demonstrated in analogous syntheses of tert-butyl phosphoranylidene esters .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane is standard for removing unreacted triphenylphosphine and other polar byproducts .

- Recrystallization : If the compound crystallizes, solvents like ethyl acetate or dichloromethane/hexane mixtures can yield high-purity crystals. For example, similar phosphoranylidene derivatives crystallize at 175–177°C .

- HPLC : For analytical purity, reverse-phase HPLC with acetonitrile/water gradients is recommended, especially for detecting trace impurities .

Q. How is the compound characterized post-synthesis?

- NMR Spectroscopy : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for H) and the cyano carbon (δ ~115–120 ppm for C). The phosphoranylidene moiety may split signals due to P coupling .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., CHOP requires m/z 376.428) .

- IR Spectroscopy : Stretching frequencies for the cyano group (~2200 cm) and ester carbonyl (~1700 cm^{-1) are critical .

Q. What reagents are critical in its synthesis?

- Triphenylphosphine Derivatives : Essential for forming the phosphoranylidene moiety. For example, ethyl 2-(triphenylphosphoranylidene)propanoate is a structurally analogous precursor .

- Bases : NaH or triethylamine (TEA) deprotonate intermediates and drive reactions to completion .

- Anhydrous Solvents : THF or dichloromethane ensures moisture-sensitive reactions proceed without side hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phosphoranylidene group in this compound?

The phosphoranylidene group (P=C) acts as a strong electron-withdrawing group, stabilizing adjacent carbanions and enabling nucleophilic attacks. For example:

- Wittig-like Reactivity : The P=C bond can participate in [2+2] cycloadditions or conjugate additions to carbonyl groups, analogous to ethyl 2-(triphenylphosphoranylidene)propanoate .

- Steric Effects : Bulky triphenylphosphine and tert-butyl groups may slow reactivity in crowded environments, necessitating elevated temperatures or polar solvents .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Melting points (e.g., 152–155°C ) suggest decomposition above 160°C. Store at –20°C under inert gas (argon) to prevent oxidation.

- Light Sensitivity : Phosphoranylidene derivatives are prone to photodegradation; amber glassware or opaque containers are recommended .

- Hydrolysis Risk : The ester and cyano groups are susceptible to moisture. Use molecular sieves in storage solutions .

Q. How should researchers address contradictory spectral data during characterization?

- Cross-Validation : Compare NMR and IR data with structurally similar compounds, such as tert-butyl (triphenylphosphoranylidene)acetate (δ 1.4 ppm for tert-butyl in H NMR ).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure, as done for ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate .

- Computational Modeling : DFT calculations can predict P NMR shifts and validate experimental results .

Q. What role does this compound play in multicomponent reactions (MCRs)?

- Cyano Group Participation : The cyano group can act as a nitrile oxide precursor in 1,3-dipolar cycloadditions, forming heterocycles like isoxazolines .

- Phosphoranylidene as a Mediator : The P=C bond facilitates tandem Wittig-aldol reactions, enabling one-pot syntheses of complex esters. For example, analogous compounds form spirocyclic structures via sequential additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.